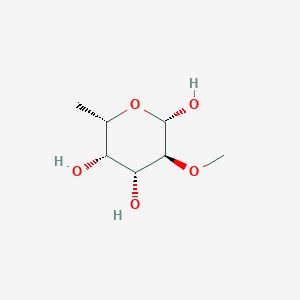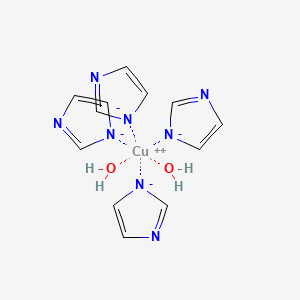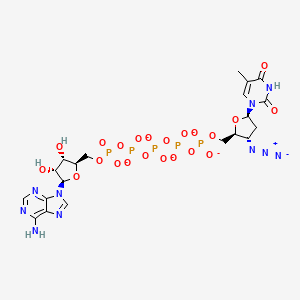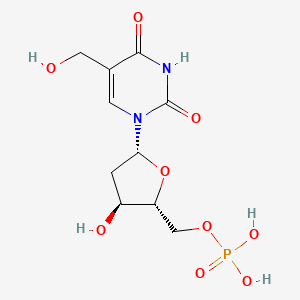
5-Hydroxymethyluridine-2'-deoxy-5'-monophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-デオキシ-5-(ヒドロキシメチル)ウリジン 5’-(二水素リン酸)は、ピリミジンヌクレオチドアナログですこれらの化合物は、リボース部分に結合したモノリン酸基を特徴とし、2位にはヒドロキシル基がありません 。 この化合物は、DNA合成と細胞増殖に不可欠であり、デオキシチミジン三リン酸 (dTTP)の合成に重要な役割を果たします .
2. 製法
合成経路と反応条件: 2’-デオキシ-5-(ヒドロキシメチル)ウリジン 5’-(二水素リン酸)の合成は、一般的に2’-デオキシ-5-(ヒドロキシメチル)ウリジンのリン酸化を伴います。 これは、ピリジンなどの塩基の存在下で、オキシ塩化リン (POCl3)などのリン酸化剤を使用して達成できます .
工業生産方法: この化合物の工業生産方法は広く文書化されていません。 一般的なアプローチには、高収率と高純度を確保するために、制御された条件下での大規模なリン酸化反応が含まれます .
反応の種類:
酸化: ヒドロキシメチル基は、酸化されてカルボキシル基を形成できます。
還元: この化合物は、還元されて生物学的活性を変化させた誘導体を形成できます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウム (KMnO4)や三酸化クロム (CrO3)などの試薬を使用できます。
還元: 水素化ホウ素ナトリウム (NaBH4)や水素化リチウムアルミニウム (LiAlH4)などの還元剤が一般的に使用されます。
主な生成物:
酸化: 2’-デオキシ-5-(カルボキシメチル)ウリジンの形成。
還元: 2’-デオキシ-5-(ヒドロキシメチル)ウリジン誘導体の形成。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’-deoxy-5-(hydroxymethyl)uridine 5’-(dihydrogen phosphate) typically involves the phosphorylation of 2’-deoxy-5-(hydroxymethyl)uridine. This can be achieved using phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale phosphorylation reactions under controlled conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group.
Reduction: The compound can be reduced to form derivatives with altered biological activity.
Substitution: The hydroxymethyl group can be substituted with various functional groups to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of 2’-deoxy-5-(carboxymethyl)uridine.
Reduction: Formation of 2’-deoxy-5-(hydroxymethyl)uridine derivatives.
Substitution: Formation of various 2’-deoxy-5-substituted uridine analogs.
科学的研究の応用
2’-デオキシ-5-(ヒドロキシメチル)ウリジン 5’-(二水素リン酸)は、科学研究においていくつかの応用があります。
化学: 核酸アナログの合成における構成要素として使用されます。
生物学: 哺乳類細胞における酸化ストレスの診断バイオマーカーとして機能します.
医学: 抗がん作用と抗ウイルス作用を示し、治療用途の潜在的な候補となっています.
産業: 医薬品や診断ツール開発に使用されます.
作用機序
この化合物は、複製中にDNAに組み込まれることによって効果を発揮し、DNAポリメラーゼの正常な機能を阻害します。 これにより、DNA合成と細胞増殖が阻害されます 。 分子標的は、チミジル酸キナーゼやヌクレオチド代謝に関与する他の酵素などです .
類似の化合物:
2’-デオキシウリジン: DNA合成中にデオキシウリジン三リン酸に変換される抗代謝物.
独自性: 2’-デオキシ-5-(ヒドロキシメチル)ウリジン 5’-(二水素リン酸)は、抗がん作用や抗ウイルス作用などの独特な生物学的活性を付与するヒドロキシメチル基のために、ユニークです 。これは、この官能基を持たない他のピリミジンヌクレオチドとは異なります。
類似化合物との比較
2’-Deoxyuridine: An antimetabolite that is converted to deoxyuridine triphosphate during DNA synthesis.
Idoxuridine: An antiviral agent that inhibits viral replication by substituting itself for thymidine in viral DNA.
Uniqueness: 2’-Deoxy-5-(hydroxymethyl)uridine 5’-(dihydrogen phosphate) is unique due to its hydroxymethyl group, which imparts distinct biological activities such as anticancer and antiviral properties . This sets it apart from other pyrimidine nucleotides that lack this functional group.
特性
分子式 |
C10H15N2O9P |
|---|---|
分子量 |
338.21 g/mol |
IUPAC名 |
[(2R,3S,5R)-3-hydroxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H15N2O9P/c13-3-5-2-12(10(16)11-9(5)15)8-1-6(14)7(21-8)4-20-22(17,18)19/h2,6-8,13-14H,1,3-4H2,(H,11,15,16)(H2,17,18,19)/t6-,7+,8+/m0/s1 |
InChIキー |
WEBVWKFGRVLCNS-XLPZGREQSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CO)COP(=O)(O)O)O |
正規SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)CO)COP(=O)(O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[(2S)-2,3-di(octadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B10776855.png)
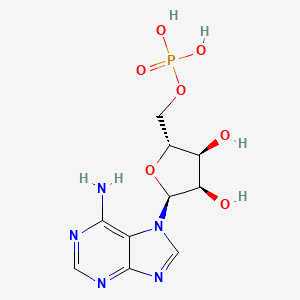

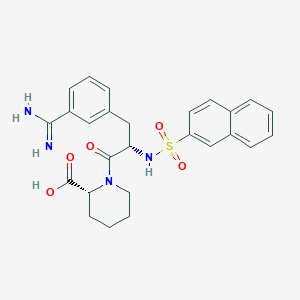
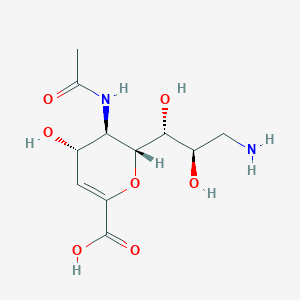

![(3R,4S,5S,6R)-2-[[4-[(S)-hydroxy(methoxy)methyl]phenyl]methyl]-7-[[4-(hydroxymethyl)phenyl]methyl]-1,1-dioxo-3,6-bis(phenoxymethyl)-1,2,7-thiadiazepane-4,5-diol](/img/structure/B10776880.png)
![8-Benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-[(4-iodophenyl)methyl]-7,8-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B10776882.png)
![8-Benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-(naphthalen-2-ylmethyl)-7,8-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B10776898.png)
![3,4-Dihydroxy-2-[(methylsulfanyl)methyl]-5-(4-oxo-4,5-dihydro-3H-pyrrolo[3,2-D]pyrimidin-7-YL)pyrrolidinium](/img/structure/B10776911.png)
![[(2S,3R)-2,3,4-trihydroxy-4-(hydroxyamino)butyl] dihydrogen phosphate](/img/structure/B10776915.png)
